molecular formula C25H28FN5OS B2513488 2-Ethyl-5-((4-ethylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-94-7

2-Ethyl-5-((4-ethylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2513488
CAS RN: 898367-94-7
M. Wt: 465.59
InChI Key: UQKIZUXWZPXRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular formula, C25H28FN5OS, and its molecular weight, 465.59. Unfortunately, I could not find specific information on the detailed physical and chemical properties of this compound.

Scientific Research Applications

Antimicrobial Activities

Research has highlighted the synthesis and antimicrobial evaluation of various thiazolo[3,2-b]-1,2,4-triazole derivatives, indicating a potential application in the development of new antimicrobial agents. For instance, studies on novel 1,2,4-triazole Schiff bases containing piperazine groups have shown promising antimicrobial activities against a range of bacterial and fungal strains. These compounds' mechanisms may involve interaction with microbial enzymes or disruption of cell wall synthesis, suggesting that similar structures could serve as templates for designing new antimicrobial agents (Basoglu Ozdemir, 2016).

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic activities of thiazolo[3,2-b]-1,2,4-triazole derivatives have been investigated, revealing potential applications in treating inflammatory diseases and pain management. Some synthesized derivatives have shown significant activity in preclinical models, indicating the relevance of this scaffold in developing new therapeutic agents. These activities may be attributed to the inhibition of pro-inflammatory cytokines or modulation of other key inflammatory pathways (Tozkoparan et al., 2004).

Antitumor Activity

Compounds with thiazolo[3,2-b]-1,2,4-triazole frameworks have also been explored for their antitumor activities. Novel Schiff bases containing piperazine groups have demonstrated inhibitory activity against tumor cells, suggesting a potential application in cancer therapy. The antitumor activity might be related to the compounds' ability to interfere with DNA synthesis, cell cycle progression, or specific oncogenic pathways, making them candidates for further investigation as anticancer agents (Ding et al., 2016).

Mechanism of Action

While the exact mechanism of action for this compound is not available, similar compounds have been studied for their inhibitory effects on ENTs . For instance, the compound FPMINT is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Safety and Hazards

This compound is intended for research use only and is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.

Future Directions

The study of similar compounds, such as FPMINT, suggests potential future directions for research on this compound . For instance, further studies could investigate the structure-activity relationship of this compound and its analogues, as well as their inhibitory effects on ENTs . Additionally, the synthesis and chemical reactions of this compound could be explored in more detail.

properties

IUPAC Name

2-ethyl-5-[(4-ethylphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5OS/c1-3-17-9-11-18(12-10-17)22(23-24(32)31-25(33-23)27-21(4-2)28-31)30-15-13-29(14-16-30)20-8-6-5-7-19(20)26/h5-12,22,32H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKIZUXWZPXRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-((4-ethylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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